molecular formula C23H19N3O4S2 B2558029 3-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-(3,5-dimethoxybenzoyl)thiourea CAS No. 396724-85-9

3-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-(3,5-dimethoxybenzoyl)thiourea

Cat. No.: B2558029
CAS No.: 396724-85-9
M. Wt: 465.54
InChI Key: ANJXMVUHTDNIMR-UHFFFAOYSA-N
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Description

3-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-1-(3,5-dimethoxybenzoyl)thiourea is a complex organic compound that features a benzothiazole moiety, a hydroxyphenyl group, and a dimethoxybenzoyl thiourea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-(3,5-dimethoxybenzoyl)thiourea typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole moiety, which can be synthesized by treating 2-mercaptoaniline with acid chlorides . The hydroxyphenyl group can be introduced through a coupling reaction, and the final thiourea structure is formed by reacting the intermediate with isothiocyanates under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-1-(3,5-dimethoxybenzoyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.

    Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-1-(3,5-dimethoxybenzoyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-(3,5-dimethoxybenzoyl)thiourea involves its interaction with various molecular targets. The benzothiazole moiety can bind to enzymes and receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The thiourea structure can interact with metal ions, making it useful in coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-1-(3,5-dimethoxybenzoyl)thiourea is unique due to its combination of functional groups, which confer a range of chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S2/c1-29-15-9-13(10-16(12-15)30-2)21(28)26-23(31)24-14-7-8-17(19(27)11-14)22-25-18-5-3-4-6-20(18)32-22/h3-12,27H,1-2H3,(H2,24,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJXMVUHTDNIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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